N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide, also known as ABT-702, is a small molecule inhibitor that has been extensively studied in preclinical research. It is a selective adenosine kinase inhibitor that has shown promise in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide is a selective adenosine kinase inhibitor, which means it blocks the enzyme that breaks down adenosine in cells. Adenosine is an important signaling molecule that regulates various physiological processes, including inflammation, immune response, and cell proliferation. By inhibiting adenosine kinase, this compound increases the levels of adenosine in cells, which can have various effects on cellular signaling pathways. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and reducing cell proliferation.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound has been shown to induce apoptosis by activating caspase enzymes and reducing the levels of anti-apoptotic proteins. It also inhibits cell proliferation by reducing the levels of cyclin-dependent kinases and increasing the levels of cell cycle inhibitors. Inflammatory cells, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In neurons, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for neuronal survival and plasticity.
Advantages and Limitations for Lab Experiments
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide has several advantages for lab experiments, including its high selectivity for adenosine kinase and its ability to penetrate cells and tissues. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions. It is also important to note that this compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide research. One potential application is in the treatment of cancer, as it has shown promising results in preclinical studies. Further studies are needed to determine its safety and efficacy in human cancer patients. Another potential application is in the treatment of neurological disorders, such as Alzheimer's disease and traumatic brain injury. This compound has been shown to have neuroprotective effects in animal models, and further studies are needed to determine its potential in human patients. Additionally, this compound could be investigated as a potential treatment for other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound has shown promise in preclinical studies, and further research is needed to determine its potential therapeutic applications.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N'-(4-propoxyphenyl)ethanediamide has been extensively studied in preclinical research, and its potential therapeutic applications have been investigated in various disease models. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been investigated as a potential treatment for cancer, as it has been shown to inhibit the growth of several types of cancer cells, including lung, breast, and prostate cancer cells. In addition, this compound has been studied for its potential neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(4-propoxyphenyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-2-12-24-15-6-4-14(5-7-15)20-17(23)16(22)19-8-3-10-21-11-9-18-13-21/h4-7,9,11,13H,2-3,8,10,12H2,1H3,(H,19,22)(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETFKVPUAHJMIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.